N,N'-di-sec-butylterephthalamide
Description
N,N'-Di-sec-butylterephthalamide is a terephthalamide derivative characterized by two sec-butyl groups attached to the nitrogen atoms of the terephthalamide backbone (1,2-benzenedicarboxamide). Terephthalamides generally exhibit rigid aromatic cores, which influence their thermal stability, crystallinity, and applications in polymer synthesis or agrochemical formulations .
Properties
IUPAC Name |
1-N,4-N-di(butan-2-yl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-11(3)17-15(19)13-7-9-14(10-8-13)16(20)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOPFIQTZLENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-sec-butylterephthalamide typically involves the reaction of terephthaloyl chloride with sec-butylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of N,N’-di-sec-butylterephthalamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-di-sec-butylterephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group into amines.
Substitution: The amide group can participate in substitution reactions, where the sec-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: N,N’-di-sec-butylterephthalamide is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound may be used in the study of enzyme interactions and as a potential ligand in drug design.
Industry: In the industrial sector, N,N’-di-sec-butylterephthalamide is utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of N,N’-di-sec-butylterephthalamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sec-butyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 34062-85-6) enhance thermal stability but may reduce compatibility with organic matrices .
- Branching: The sec-butyl groups in the target compound introduce branching, which likely improves solubility in nonpolar solvents compared to linear alkyl chains (e.g., methyl or ethyl analogs) .
Phthalamide vs. Terephthalamide
N,N′-Dimethylphthalamide () shares a similar amide structure but differs in aromatic substitution (ortho vs. para):
| Property | This compound (para) | N,N′-Dimethylphthalamide (ortho) |
|---|---|---|
| Molecular Weight | ~304.43 | 192.218 |
| Backbone Rigidity | Higher (para-substitution) | Lower (ortho-substitution) |
| Applications | Polymer additives, agrochemicals | Pharmaceuticals, intermediates |
Comparison :
- The para-substituted terephthalamide backbone offers greater rigidity, favoring applications requiring structural integrity (e.g., high-performance polymers) .
- Ortho-substituted phthalamides (e.g., 19532-98-0) are more compact, enhancing their utility in drug delivery systems due to improved bioavailability .
Carbodiimides and Other Amides
N,N'-Di-tert-butylcarbodiimide () and N,N-dibutylacetamide () highlight functional group diversity:
| Compound | Functional Group | Key Property |
|---|---|---|
| This compound | Amide | High thermal stability |
| N,N'-Di-tert-butylcarbodiimide | Carbodiimide | Reactivity in peptide synthesis |
| N,N-Dibutylacetamide | Acetamide | Solvent properties |
Key Differences :
- Carbodiimides : Reactive intermediates (e.g., 691-24-7) are used for activating carboxylic acids, unlike inert terephthalamides .
- Acetamides : Linear alkyl chains (e.g., 1563-90-2) prioritize solvent applications over structural roles .
Research Implications and Industrial Relevance
- Polymer Science : Terephthalamides with bulky substituents (e.g., 36360-40-4) serve as crosslinking agents or stabilizers in high-temperature polymers .
- Agrochemicals : Branched amides like this compound may enhance pesticide formulations by improving lipid membrane permeability .

- Safety Considerations : Handling practices for sec-butyl derivatives should align with protocols for similar amides, including PPE for inhalation/contact risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

